![molecular formula C10H17N3O B1381928 {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine CAS No. 1513085-25-0](/img/structure/B1381928.png)
{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine
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Overview
Description
“{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine” is a chemical compound with the molecular weight of 209.29 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H19N3O/c1-14(2)6-3-7-15-11-9-13-5-4-10(11)8-12/h4-5,9H,3,6-8,12H2,1-2H3
. This indicates that the compound has a molecular structure with 11 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
“{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine” is a liquid at room temperature . It has a molecular weight of 209.29 .Scientific Research Applications
Synthesis and Characterization
- A series of novel Schiff bases of 3-aminomethyl pyridine, including derivatives related to the query compound, were synthesized and characterized through spectroscopic methods. These compounds were evaluated for anticonvulsant activity, showing promising results in seizure protection models (Pandey & Srivastava, 2011).
Imaging and Photocytotoxicity
- Iron(III) complexes incorporating derivatives of the query compound demonstrated unprecedented photocytotoxicity under red light, indicating potential applications in cancer therapy. These complexes showed significant uptake in the nucleus of HeLa and HaCaT cells and interacted with DNA to generate reactive oxygen species, leading to apoptosis (Basu et al., 2014).
Metal Recognition and Cellular Imaging
- Fluoroionophores based on diamine-salicylaldehyde derivatives, structurally related to the query compound, exhibited specific chelation with metal ions such as Zn+2. These compounds showed potential for cellular metal staining, which could be useful in fluorescence and ratio fluorescence methods for biological studies (Hong et al., 2012).
Memory Enhancement
- Derivatives of the query compound were synthesized and evaluated for their effects on memory enhancement in mice. Results indicated significant improvement in memory abilities, suggesting potential applications in cognitive disorders (Li Ming-zhu, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with protein kinases , which play a crucial role in cellular activities such as metabolism, division, movement, apoptosis, and survival .
Mode of Action
It is plausible that it may interact with its targets in a manner similar to other kinase inhibitors . These compounds typically bind to the kinase’s active site, inhibiting its ability to phosphorylate other proteins and thus modulating cellular activities .
Biochemical Pathways
Given its potential interaction with protein kinases , it may influence various intra- and extracellular downstream signaling pathways associated with biological activities such as differentiation, growth, and apoptosis .
Result of Action
Kinase inhibitors, in general, can lead to changes in cellular function and sometimes lead to severe diseases including cancer . They can inhibit the growth of cancer cells and induce apoptosis .
properties
IUPAC Name |
2-[4-(aminomethyl)pyridin-3-yl]oxy-N,N-dimethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13(2)5-6-14-10-8-12-4-3-9(10)7-11/h3-4,8H,5-7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNYXDUQHYONIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CN=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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